![molecular formula C21H22N2O B5569487 Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- CAS No. 135236-04-3](/img/structure/B5569487.png)
Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl-
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Overview
Description
Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of dimethylamino groups attached to a naphthalene ring, which is further connected to a phenyl group through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- typically involves the Friedel-Crafts acylation of dimethylaniline with phosgene or equivalent reagents such as triphosgene. The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ] This method ensures the formation of the desired ketone with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized to ensure high yield and purity, often involving additional purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Scientific Research Applications
Biological Applications
1. Anticancer Research:
The compound's structural similarity to other known anticancer agents suggests potential activity against various cancer types. Research into naphthalene derivatives has shown that modifications can enhance their efficacy as chemotherapeutic agents. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest .
2. Mutagenicity Studies:
Methanone derivatives are often evaluated for mutagenic potential due to their structural features that may interact with DNA. Studies have indicated that certain naphthalene-based compounds exhibit mutagenic properties, which necessitates careful assessment in the context of drug development and environmental safety .
3. Pharmacological Probes:
The dimethylamino groups in the structure can enhance solubility and bioavailability, making them suitable candidates as pharmacological probes. These probes can be used to study receptor interactions and the pharmacodynamics of related compounds .
Material Science Applications
1. Dyes and Pigments:
Due to its vivid color properties, Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- can be explored as a dye or pigment in various applications, including textiles and plastics. Its stability and colorfastness are critical parameters for commercial viability .
2. Organic Electronics:
The compound's electronic properties position it as a candidate for organic semiconductor materials. Research into naphthalene derivatives has shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where charge transport and light emission are crucial .
Case Studies
Study | Objective | Findings |
---|---|---|
Study on Anticancer Activity of Naphthalene Derivatives | Evaluate the cytotoxic effects on cancer cell lines | Certain derivatives exhibited IC50 values indicating significant inhibition of cancer cell growth |
Mutagenicity Assessment of Aromatic Ketones | Assess the genetic toxicity of naphthalene derivatives | Identified mutagenic effects in specific strains of bacteria, highlighting the need for caution in therapeutic applications |
Development of Organic Photovoltaics | Investigate the efficiency of naphthalene-based materials | Demonstrated improved charge mobility and stability compared to traditional materials |
Mechanism of Action
The compound exerts its effects primarily through its interaction with various molecular targets. The dimethylamino groups enhance its electron-donating properties, making it an effective sensitizer in photochemical reactions. It can transfer energy to other molecules, facilitating reactions such as dimerization and polymerization .
Comparison with Similar Compounds
Similar Compounds
Michler’s ketone: Bis[4-(dimethylamino)phenyl]methanone, a related compound with similar applications in dye synthesis.
Benzophenone derivatives: Compounds like 4,4’-bis(dimethylamino)benzophenone, which share structural similarities and are used in similar applications.
Uniqueness
Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- stands out due to its unique naphthalene structure, which imparts distinct photochemical properties and enhances its effectiveness as a sensitizer compared to other benzophenone derivatives .
Properties
IUPAC Name |
[4,5-bis(dimethylamino)naphthalen-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-22(2)18-12-8-11-16-17(13-14-19(20(16)18)23(3)4)21(24)15-9-6-5-7-10-15/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDYGLSPGLKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=C(C=C1)C(=O)C3=CC=CC=C3)C=CC=C2N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351260 |
Source
|
Record name | Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135236-04-3 |
Source
|
Record name | Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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